2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has been the focus of numerous scientific research studies due to its potential therapeutic applications. The compound belongs to the thiazolo[3,2-a]pyrimidine class of compounds and has been shown to exhibit promising biological activity.
Scientific Research Applications
Synthesis and Structural Modifications
The compound and its derivatives have been synthesized through various chemical reactions, offering insights into the versatility of thiazolo[3,2-a]pyrimidine scaffolds in organic chemistry. For instance, Peterlin-Mašič et al. (2000) described the synthesis of functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines, demonstrating the potential of these compounds for further chemical modifications (Peterlin-Mašič et al., 2000). Similarly, Haiza et al. (2000) presented a convenient synthesis of thiazolo[3,2-a]pyrimidines and related derivatives, showcasing their structural diversity and potential for generating novel compounds with varied biological activities (Haiza et al., 2000).
Biological Applications
The derivatives of thiazolo[3,2-a]pyrimidine have been explored for their antimicrobial and anticancer properties. For example, Kolisnyk et al. (2015) studied the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, indicating the potential of these compounds in combating bacterial and fungal infections (Kolisnyk et al., 2015). Additionally, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) suggest the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives in cancer treatment and inflammation management (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
It is known that macroheterocyclic compounds, which this compound is a part of, are structural fragments of many important natural compounds, such as photosynthesis catalysts, oxygen carriers, antibiotics, and promising ligands for complex biological targets .
Mode of Action
It is known that macroheterocyclic compounds can have some advantages as ligands for metal cations and biotargets due to the fixed size of their inner cavity and reduced entropy constituent of the free energy of interaction with biotargets .
Biochemical Pathways
Macroheterocyclic compounds are known to be involved in various biological processes, including photosynthesis and oxygen transport .
Result of Action
It is known that macroheterocyclic compounds can contribute to enhanced biological activity due to the presence of substituents capable of forming hydrogen bonds .
properties
IUPAC Name |
2-methyl-5-oxo-N-(1-phenylethyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-9-19-15(21)13(8-17-16(19)22-10)14(20)18-11(2)12-6-4-3-5-7-12/h3-9,11H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHADLBAZQRQWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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